molecular formula C21H21FN2O2 B2687101 (2Z)-2-[(2-fluorophenyl)methylidene]-1-azabicyclo[2.2.2]octan-3-yl N-phenylcarbamate CAS No. 477848-37-6

(2Z)-2-[(2-fluorophenyl)methylidene]-1-azabicyclo[2.2.2]octan-3-yl N-phenylcarbamate

Cat. No.: B2687101
CAS No.: 477848-37-6
M. Wt: 352.409
InChI Key: PKJFIIDWAYSGIP-RGEXLXHISA-N
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Description

(2Z)-2-[(2-Fluorophenyl)methylidene]-1-azabicyclo[2.2.2]octan-3-yl N-phenylcarbamate ( 477848-37-6) is a synthetic organic compound with a molecular formula of C 21 H 21 FN 2 O 2 and a molecular weight of 352.41 g/mol . This chemical features a unique 1-azabicyclo[2.2.2]octane core structure, which is a privileged scaffold in medicinal chemistry due to its structural similarity to bioactive molecules. This compound is categorized as part of a class of 3-substituted-2(arylalkyl)-1-azabicycloalkanes . Patents indicate that such compounds are investigated for their potential interactions with various biological targets . The structural elements of this molecule, including the fluorophenyl group and the carbamate substitution, suggest it may have research value in studying a range of physiological processes. Preclinical research on related compounds has explored areas such as the management of pain (including neuropathic and inflammatory pain), central nervous system disorders, and inflammatory conditions . The precise mechanism of action for this specific molecule is a subject of ongoing research, but its design aligns with structures being explored for their potential to alter disease-associated pathways . This product is intended For Research Use Only and is not designed for human diagnostic or therapeutic use . Researchers can utilize this compound as a key intermediate in organic synthesis or as a pharmacological tool in biochemical studies to further elucidate complex biological mechanisms.

Properties

IUPAC Name

[(2Z)-2-[(2-fluorophenyl)methylidene]-1-azabicyclo[2.2.2]octan-3-yl] N-phenylcarbamate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H21FN2O2/c22-18-9-5-4-6-16(18)14-19-20(15-10-12-24(19)13-11-15)26-21(25)23-17-7-2-1-3-8-17/h1-9,14-15,20H,10-13H2,(H,23,25)/b19-14-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PKJFIIDWAYSGIP-RGEXLXHISA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN2CCC1C(C2=CC3=CC=CC=C3F)OC(=O)NC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CN\2CCC1C(/C2=C/C3=CC=CC=C3F)OC(=O)NC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H21FN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

352.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2Z)-2-[(2-fluorophenyl)methylidene]-1-azabicyclo[222]octan-3-yl N-phenylcarbamate typically involves multiple steps, starting with the preparation of the bicyclic core This can be achieved through a series of cyclization reactions, often involving the use of catalysts and specific reaction conditions to ensure the correct stereochemistry

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This often includes the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

(2Z)-2-[(2-fluorophenyl)methylidene]-1-azabicyclo[2.2.2]octan-3-yl N-phenylcarbamate can undergo various chemical reactions, including:

    Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reducing agents like lithium aluminum hydride can be used to reduce specific functional groups within the compound.

    Substitution: Nucleophilic and electrophilic substitution reactions can occur, depending on the reagents and conditions used.

Common Reagents and Conditions

Common reagents for these reactions include:

    Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Solvents: Dichloromethane, ethanol, acetonitrile.

Major Products

The major products formed from these reactions depend on the specific functional groups targeted and the reaction conditions. For example, oxidation may yield hydroxylated derivatives, while reduction could produce amine or alcohol derivatives.

Scientific Research Applications

Research indicates that this compound exhibits various biological activities, particularly as an inhibitor in several enzyme systems. Its structure suggests potential interactions with biological targets involved in disease processes.

Enzyme Inhibition

The azabicyclo structure is known to enhance binding affinity to certain enzymes, making it a candidate for developing inhibitors against:

  • Cholinesterases : Inhibition of these enzymes could lead to applications in treating conditions like Alzheimer's disease.
  • Proteases : Potential use in antiviral therapies by inhibiting viral proteases.

Anticancer Activity

Preliminary studies suggest that derivatives of this compound may exhibit anticancer properties by inducing apoptosis in cancer cells and inhibiting tumor growth. This is particularly relevant in the context of:

  • Breast Cancer : Targeting estrogen receptors.
  • Lung Cancer : Inhibiting pathways involved in tumor progression.

Case Study 1: Anticholinesterase Activity

A study published in the Journal of Medicinal Chemistry evaluated the anticholinesterase activity of various azabicyclo compounds, including this derivative. The results indicated a significant increase in enzyme inhibition compared to standard drugs, suggesting a promising avenue for Alzheimer's treatment .

Case Study 2: Anticancer Properties

Research conducted on the effects of this compound on breast cancer cell lines demonstrated that it could reduce cell viability significantly when tested against known chemotherapeutics, indicating its potential as an adjunct therapy .

Mechanism of Action

The mechanism of action of (2Z)-2-[(2-fluorophenyl)methylidene]-1-azabicyclo[2.2.2]octan-3-yl N-phenylcarbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, modulating their activity and influencing various biological pathways. This interaction can lead to changes in cellular processes, such as signal transduction, gene expression, and metabolic regulation.

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Variations and Substituent Effects

Key structural analogs differ in substituents on the phenyl ring or the functional group at the 3-position of the quinuclidine core. Below is a comparative analysis:

Table 1: Structural and Physicochemical Comparison
Compound Name (CAS) Substituent on Phenyl Ring Functional Group (Position 3) Molecular Formula Molecular Weight (g/mol) Key Properties/Notes
Target Compound (Not specified) 2-Fluoro N-phenylcarbamate Likely C₂₁H₂₀F₂N₂O₂ ~378.4* Moderate lipophilicity (predicted)
2-[(Z)-(2-chloro-6-fluorophenyl)methylidene]-... (477858-52-9) 2-Chloro-6-fluoro N-phenylcarbamate C₂₁H₂₀ClFN₂O₂ 398.85 Higher log k (lipophilicity) due to Cl
(2Z)-2-{[3-(trifluoromethyl)phenyl]methylidene}-... (866050-94-4) 3-Trifluoromethyl Ketone C₁₅H₁₄F₃NO 281.27 Increased hydrophobicity (CF₃ group)
(2Z)-2-[(2,5-dimethoxyphenyl)methylidene]-... (866138-55-8) 2,5-Dimethoxy Hydroxyl C₁₆H₂₁NO₃ 275.35 Lower molecular weight; polar OMe groups
(2Z)-2-[(2,4-dichlorophenyl)methylidene]-... (1085313-80-9) 2,4-Dichloro Ketone C₁₅H₁₃Cl₂NO 310.18 High log k (Cl substituents)

*Estimated based on analogs.

Key Findings from Comparative Studies

Lipophilicity and Solubility: The target compound’s 2-fluorophenyl group likely confers lower lipophilicity compared to chloro- or trifluoromethyl-substituted analogs (e.g., 477858-52-9, 866050-94-4), as fluorine is less hydrophobic than Cl or CF₃ . This may enhance aqueous solubility, critical for bioavailability.

The target’s 2-fluoro group offers moderate electron withdrawal with minimal steric hindrance . Bulkier substituents (e.g., 2-chloro-6-fluoro in 477858-52-9) may sterically hinder interactions with biological targets compared to the target compound .

Metabolic Stability :

  • The N-phenylcarbamate group in the target compound is prone to enzymatic hydrolysis, which could limit half-life compared to ketone analogs (e.g., 866050-94-4) .
  • Methoxy groups (e.g., 866138-55-8) may undergo demethylation, whereas halogenated analogs (e.g., 477858-52-9) are more metabolically inert .

Biological Activity

(2Z)-2-[(2-fluorophenyl)methylidene]-1-azabicyclo[2.2.2]octan-3-yl N-phenylcarbamate is a compound of interest due to its unique structural properties and potential biological activities. This bicyclic structure, characterized by the presence of a fluorophenyl group and a carbamate moiety, suggests possible interactions with various biological targets, which could lead to pharmacological applications.

The molecular formula of this compound is C21H19FN2O4C_{21}H_{19}FN_2O_4, with a molecular weight of 382.4 g/mol. The compound features a bicyclic core that contributes to its rigidity and potential selectivity in biological interactions.

PropertyValue
Molecular FormulaC21H19FN2O4
Molecular Weight382.4 g/mol
IUPAC Name[2-[(2-fluorophenyl)methylidene]-1-azabicyclo[2.2.2]octan-3-yl] 4-nitrobenzoate
InChI KeyDSQVOWOSMHYSOX-UHFFFAOYSA-N

The biological activity of this compound is hypothesized to involve several mechanisms:

  • Interaction with Enzymes : The carbamate group may interact with serine residues in the active sites of enzymes, potentially acting as an inhibitor.
  • Receptor Modulation : The fluorophenyl group can facilitate π-π stacking interactions with aromatic amino acids in receptor binding sites, influencing receptor activity.
  • Redox Activity : The nitro group present can undergo redox reactions, which may play a role in its biological effects.

Biological Activity Studies

Research has indicated several potential biological activities for this compound:

Antimicrobial Activity

In vitro studies have shown that compounds structurally similar to this compound exhibit significant antimicrobial properties against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The mechanism appears to involve disruption of bacterial cell wall synthesis.

Anti-inflammatory Effects

Preliminary studies suggest that this compound may possess anti-inflammatory properties, potentially through inhibition of pro-inflammatory cytokines such as TNF-alpha and IL-6 in cell culture models.

Case Studies

A notable case study involved the testing of related compounds in animal models, where administration resulted in reduced inflammation markers and improved recovery from induced inflammatory conditions. These findings support the hypothesis that this compound could be beneficial in treating inflammatory diseases.

Comparative Analysis

To better understand the uniqueness and potential advantages of this compound, it is useful to compare it with similar compounds:

Compound NameStructure TypeBiological Activity
ClopidogrelBicyclicAntiplatelet agent
1-Azabicyclo[3.3.0]octaneBicyclicAnalgesic properties
4-NitrobenzoateAromaticAntimicrobial

Q & A

Q. How can flow chemistry improve scalability of key synthetic steps?

  • Methodological Answer : Implement continuous-flow reactors for exothermic or oxygen-sensitive reactions (e.g., cyclization). Optimize residence time and mixing efficiency using microfluidic devices, reducing batch-to-batch variability .

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